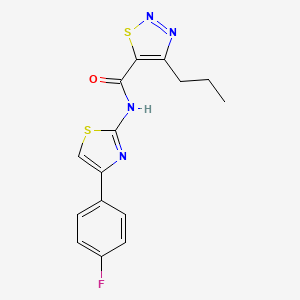

N-(4-(4-fluorophenyl)thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen . They exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The presence of a fluorophenyl group could potentially enhance these properties.

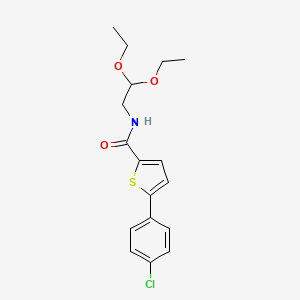

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms. Additionally, it has a fluorophenyl group attached to it .Chemical Reactions Analysis

Thiazoles can undergo a variety of chemical reactions due to the presence of nitrogen and sulfur in the ring. They can participate in nucleophilic, oxidation reactions, etc .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the thiazole ring and the fluorophenyl group. Thiazoles resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Scientific Research Applications

Synthesis and Chemical Properties

Recent research has explored the synthesis and chemical properties of related thiazole and thiadiazole derivatives. For instance, a study on the synthesis of thiadiazole derivatives including compounds with similar structures has demonstrated methods to enhance yield through the introduction of electron-withdrawing groups on the phenyl ring, showcasing the compound's versatility in chemical synthesis and its potential as a fungicide due to moderate activity against tested fungi (Tang Zi-lon, 2015).

Antimicrobial and Antifungal Activities

Another area of application is in the development of compounds with antimicrobial and antifungal properties. Microwave-assisted synthesis has been employed to create novel derivatives with promising antibacterial and antifungal activities. These derivatives have been tested in vitro, showing significant potential in treating microbial infections (S. G. Dengale et al., 2019).

Anticancer Properties

Furthermore, the compound's structural analogs have shown potent anticancer activities. For example, derivatives synthesized from the thiadiazole backbone were evaluated for their cytotoxic effects on leukemia cells, with some analogs displaying strong cytotoxicity and inducing apoptosis without cell cycle arrest, suggesting potential as chemotherapeutic agents (S. Karki et al., 2011).

Antiviral and Enzyme Inhibition

Additionally, the research has investigated the compound's efficacy as an antiviral agent and its ability to inhibit enzymes. Studies have shown that related fluorinated thiadiazolones possess potential as anthelmintic drugs, indicating the broader pharmacological applications of these compounds (M. Makki et al., 2015).

Positron Emission Tomography (PET) Imaging

In the field of imaging, derivatives of the compound have been developed for PET imaging of fatty acid amide hydrolase (FAAH) in the brain. This showcases its potential in neuroimaging and the study of neurological diseases, highlighting the versatility of thiadiazole derivatives in both therapeutic and diagnostic applications (Yoko Shimoda et al., 2015).

Mechanism of Action

Properties

IUPAC Name |

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-propylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN4OS2/c1-2-3-11-13(23-20-19-11)14(21)18-15-17-12(8-22-15)9-4-6-10(16)7-5-9/h4-8H,2-3H2,1H3,(H,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRVPEJCEHCVQEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-(9-methoxyindolo[3,2-b]quinoxalin-6-yl)acetate](/img/structure/B2806910.png)

![2-(4-fluorophenyl)sulfanyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2806911.png)

![4-chlorobenzyl {5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2806913.png)

![2-[(5Z)-5-(dimethylaminomethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]isoindole-1,3-dione](/img/structure/B2806928.png)

![2-(4-cyanobenzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2806929.png)